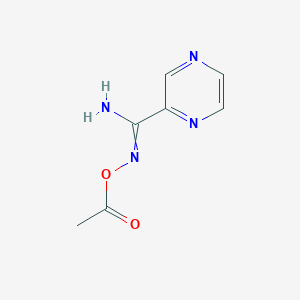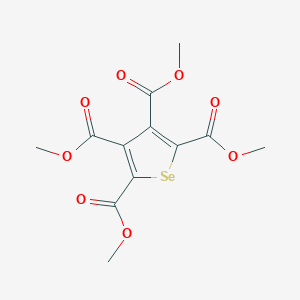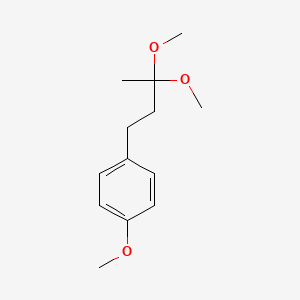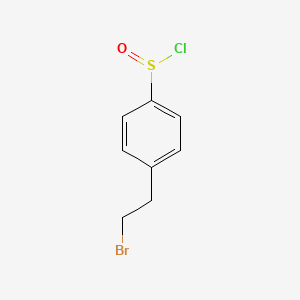
N'-(Acetyloxy)pyrazine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Acetyloxy)pyrazine-2-carboximidamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an acetyloxy group and a carboximidamide group attached to a pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Acetyloxy)pyrazine-2-carboximidamide typically involves the reaction of pyrazine-2-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the desired carboximidamide derivative .
Industrial Production Methods
In an industrial setting, the production of N’-(Acetyloxy)pyrazine-2-carboximidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(Acetyloxy)pyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyloxy and carboximidamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or nickel, along with suitable ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce pyrazine-2-carboximidamide derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(Acetyloxy)pyrazine-2-carboximidamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-(Acetyloxy)pyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . It may also interfere with cellular signaling pathways, resulting in antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinecarboxamide: A related compound with similar biological activities and applications.
Pyrazinamide: An antitubercular agent used in the treatment of tuberculosis.
2-Carbamidinopyrazine: Another pyrazine derivative with potential therapeutic applications.
Uniqueness
N’-(Acetyloxy)pyrazine-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyloxy group enhances its solubility and reactivity, while the carboximidamide group contributes to its biological activity.
Eigenschaften
CAS-Nummer |
114346-86-0 |
|---|---|
Molekularformel |
C7H8N4O2 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
[[amino(pyrazin-2-yl)methylidene]amino] acetate |
InChI |
InChI=1S/C7H8N4O2/c1-5(12)13-11-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,11) |
InChI-Schlüssel |
IFLYPDSBWRMDKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON=C(C1=NC=CN=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)





![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)

![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)


